molecular formula C23H19FN2O3S2 B2404779 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 941877-95-8

3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2404779
CAS No.: 941877-95-8
M. Wt: 454.53
InChI Key: ZMFJMPMMZUKCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide features a propanamide backbone substituted with a benzenesulfonyl group, a benzyl group, and a 4-fluoro-1,3-benzothiazol-2-yl moiety. The fluorine atom at the 4-position of the benzothiazol ring likely enhances electronegativity and metabolic stability, while the benzenesulfonyl group may improve solubility and binding interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-19-12-7-13-20-22(19)25-23(30-20)26(16-17-8-3-1-4-9-17)21(27)14-15-31(28,29)18-10-5-2-6-11-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFJMPMMZUKCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom and the benzyl group. The final step involves the sulfonylation of the propanamide moiety.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the thiazole ring.

    Substitution: The benzyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide exhibit promising anticancer properties. Specifically, benzothiazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the benzothiazole structure could enhance anticancer activity, suggesting that the target compound may also possess such properties .

Inhibition of Protein–Protein Interactions
This compound has potential as an inhibitor of specific protein–protein interactions (PPIs), particularly in the context of diseases like cancer and neurodegenerative disorders. The ability to disrupt these interactions can lead to therapeutic benefits by altering signaling pathways involved in disease progression. For instance, a related study focused on the Keap1–Nrf2 interaction, where small-molecule inhibitors were developed to modulate this critical pathway .

Biochemistry

Enzyme Inhibition
The structural features of 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide suggest it may act as an enzyme inhibitor. Compounds with similar functional groups have been shown to inhibit various enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase and other enzymes, which could be explored for therapeutic applications .

Binding Affinity Studies
The binding affinity of this compound to target proteins can be assessed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These studies help elucidate the interaction dynamics between the compound and its biological targets, providing insights into its potential efficacy as a therapeutic agent .

Material Science

Polymer Chemistry
The incorporation of 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into sulfonamide-containing polymers has shown improved performance characteristics, making them suitable for applications in coatings and composites .

Nanotechnology Applications
Nanoparticles functionalized with benzothiazole derivatives have been explored for drug delivery systems. The unique properties of these compounds allow for targeted delivery mechanisms that can enhance the bioavailability and efficacy of therapeutic agents while minimizing side effects .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated enhanced apoptosis in cancer cell lines with benzothiazole derivatives.
Protein–Protein Interaction InhibitionDeveloped inhibitors that effectively disrupt Keap1–Nrf2 interactions, showing promise for cancer therapy.
Enzyme InhibitionIdentified binding affinities of sulfonamide derivatives towards key metabolic enzymes.
Polymer ChemistryEnhanced mechanical properties in sulfonamide-based polymers suitable for industrial applications.
NanotechnologyFunctionalized nanoparticles showed improved drug delivery efficiency in vitro.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzo[d]thiazole moiety is known to interact with biological macromolecules, potentially inhibiting their function. The sulfonyl group can also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Notable Properties
3-(Benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide C₂₃H₂₀FN₃O₃S₂* ~485.55* 4-fluoro-benzothiazol, benzenesulfonyl 1 donor, 7 acceptors* High hydrophobicity (predicted XlogP ~3.5)
3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide C₁₇H₁₆N₂O₅S₃ 424.51 6-methanesulfonyl-benzothiazol 1 donor, 7 acceptors XlogP = 2; 6 rotatable bonds
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b) C₂₉H₂₃N₅O₅S₂ 585.66 4-nitrobenzenesulfonyl, phenylpropanamide 2 donors, 10 acceptors Melting point: 111.5–111.7°C; Yield: 83.98%
N-Benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide C₁₉H₁₄FN₃O₂S 375.40 Oxazole core, 4-fluoro-benzothiazol 1 donor, 5 acceptors CAS: 946228-59-7
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide C₂₄H₂₀N₂O₂S 400.49 4-methyl-benzothiazol, benzoylphenyl 1 donor, 4 acceptors CAS: 666817-73-8

*Predicted values based on structural analogues.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s benzenesulfonyl group and benzyl substituent likely increase hydrophobicity compared to the methanesulfonyl analogue (XlogP = 2 vs. ~3.5 predicted).

Impact of Fluorine: The 4-fluoro substitution on the benzothiazol ring (target compound and ) may enhance metabolic stability and target binding compared to non-fluorinated analogues (e.g., 17b and ).

Synthetic Accessibility :

  • Compound 17b achieved an 83.98% yield, suggesting efficient synthesis of nitrobenzenesulfonyl derivatives. Methanesulfonyl substituents () may require harsher sulfonation conditions.

Spectral and Analytical Data

  • FTIR/NMR Trends :

    • Sulfonamide C=O stretches in the target compound and analogues appear near 1650–1750 cm⁻¹ (e.g., 17b : 1725 cm⁻¹ for C=O).
    • Aromatic proton signals in $ ^1H $ NMR for benzothiazol derivatives typically resonate at δ 7.0–8.5 ppm, influenced by electron-withdrawing groups (e.g., fluorine in the target compound vs. methyl in ).
  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) confirmed 17b ’s molecular ion at m/z 586.0991 (calc. 586.0981). Similar precision is expected for the target compound.

Biological Activity

3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a sulfonamide group enhances its pharmacological profile, potentially improving solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, particularly in cancer pathways.
  • Antimicrobial Activity : Benzothiazole derivatives have shown significant activity against various bacterial strains and fungi.
  • Antioxidant Properties : The sulfonyl group may contribute to antioxidant activity, protecting cells from oxidative stress.

Biological Activity Overview

Activity Type Description Reference
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialActive against both Gram-positive and Gram-negative bacteria.
AntioxidantPotential to scavenge free radicals, providing protective effects against oxidative damage.
Enzyme InhibitionInhibits key enzymes involved in cancer metabolism and progression.

Case Studies

  • Anticancer Activity
    A study highlighted the efficacy of similar benzothiazole derivatives in inhibiting the growth of cancer cells such as SK-OV-3 (ovarian cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy
    In vitro studies demonstrated that compounds with a benzothiazole backbone showed significant antimicrobial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 7.81 to 250 µg/ml, indicating potent activity compared to standard antibiotics .
  • Antioxidant Studies
    The antioxidant properties were assessed using DPPH and ABTS assays, where compounds showed a dose-dependent scavenging effect on free radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can be influenced by various substituents on the benzothiazole ring:

  • Electron-Withdrawing Groups (EWGs) : Such as fluorine enhance activity by stabilizing the transition state during enzyme inhibition.
  • Electron-Donating Groups (EDGs) : Can improve solubility and bioavailability but may reduce potency against certain targets .

Q & A

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide, and how can purity be ensured?

A two-step approach is typically employed:

  • Step 1 : Coupling of 4-fluoro-1,3-benzothiazol-2-amine with benzyl bromide via nucleophilic substitution. Reaction conditions (e.g., K₂CO₃ in acetonitrile at 60°C for 12 hours) should be optimized to maximize yield .
  • Step 2 : Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor completion via TLC (ethyl acetate/hexane, 1:2).
  • Purification : Flash column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural elucidation and characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR for 4-fluoro-benzothiazole at ~δ 7.5 ppm) .
  • IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1350 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Temperature Control : Maintain temperatures below 0°C during sulfonyl chloride addition to reduce dimerization of intermediates .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics, as demonstrated in analogous benzamide syntheses .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected splitting in NMR?

  • Dynamic NMR Studies : Variable-temperature NMR can clarify conformational exchange in benzothiazole or sulfonamide moieties .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine positioning) via single-crystal analysis .
  • Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., DFT-simulated spectra) .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., benzothiazole interactions with kinase domains) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C, 24 hours) and monitor degradation via HPLC .
    • Oxidative Stress : Expose to 3% H₂O₂ and track sulfonamide bond cleavage .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols (e.g., desiccated, -20°C) .

Q. How can researchers address low yields during scale-up from milligram to gram quantities?

  • Process Optimization :
    • Catalyst Loading : Adjust stoichiometry of coupling agents (e.g., HATU vs. EDCI) to reduce side-product formation .
    • Continuous Flow Synthesis : Implement microreactors for exothermic sulfonylation steps to improve heat dissipation .
  • Purification Challenges : Replace column chromatography with countercurrent chromatography (CCC) for higher recovery rates .

Q. What methodologies evaluate the compound’s potential as a protease inhibitor or kinase modulator?

  • In Vitro Assays :
    • Fluorescence Polarization : Measure binding to labeled ATP-binding pockets in kinases .
    • Enzymatic Activity : Monitor inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-GGR-AMC) .
  • Cellular Models : Test cytotoxicity and target engagement in HEK293 or HepG2 cells via Western blot (phospho-kinase profiling) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Fields : Ensure MD simulations account for solvent effects (e.g., explicit water models) .
  • Validate Assay Conditions : Confirm compound solubility in buffer systems (e.g., DMSO concentrations ≤0.1% to avoid false negatives) .
  • Synchrotron Crystallography : Resolve protein-ligand co-crystal structures to verify binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.